molecular formula C27H29N3O3S B2883421 2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4H-chromen-4-one CAS No. 610759-83-6

2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4H-chromen-4-one

Cat. No.: B2883421
CAS No.: 610759-83-6
M. Wt: 475.61
InChI Key: MQBBLWBTWOWGTA-UHFFFAOYSA-N
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Description

Benzothiazoles are an important class of bicyclic heterocycles that play a key role in the design of biologically active compounds . They have a pronounced spectrum of biological activity, exhibiting antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects .


Synthesis Analysis

Synthesis of benzothiazole derivatives is achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . One example of a green multicomponent synthesis is the three-component reaction of 2-aminobenzothiazole with aromatic aldehydes and 1,3-diketones under microwave irradiation in the absence of a solvent .


Molecular Structure Analysis

Benzothiazoles consist of a 5-membered 1,3-thiazole ring fused to a benzene ring. The nine atoms of the bicycle and the attached substituents are coplanar .


Chemical Reactions Analysis

In the presence of CuI and 1,10-phen, and n-Pr3N as the base, (2-iodobenzyl)triphenylphosphonium bromide and (2-iodophenylimino)triphenylphosphorane reacted efficiently with thiocarboxylic acids to give benzo[b]thiophenes and benzothiazoles in good yields via sequential Ullmann-type C-S bond coupling and subsequent Wittig reaction .

Mechanism of Action

Target of Action

The primary target of this compound is DprE1 , a key enzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . This makes it a potential candidate for anti-tubercular activity.

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function. This inhibition disrupts the synthesis of arabinogalactan, thereby affecting the integrity of the mycobacterial cell wall . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The affected pathway is the arabinogalactan biosynthesis pathway. Arabinogalactan is a key component of the mycobacterial cell wall, and its disruption leads to cell wall defects, which can result in the death of the bacterium . The downstream effects of this disruption are still being studied.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the disruption of the mycobacterial cell wall. This can lead to the death of the bacterium, providing a potential mechanism for its anti-tubercular activity .

Future Directions

Benzothiazole derivatives continue to be an active area of research due to their wide range of biological activities. Future research will likely continue to explore new synthetic pathways and potential applications for these compounds .

Properties

IUPAC Name

2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O3S/c1-26(2)10-15-11-27(3,13-26)14-30(15)12-17-19(31)9-8-16-22(32)21(24(28)33-23(16)17)25-29-18-6-4-5-7-20(18)34-25/h4-9,15,31H,10-14,28H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQBBLWBTWOWGTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CC(C1)(CN2CC3=C(C=CC4=C3OC(=C(C4=O)C5=NC6=CC=CC=C6S5)N)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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